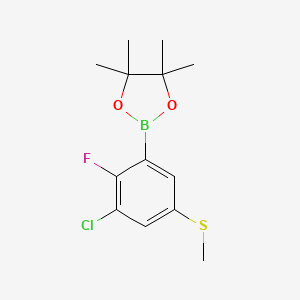![molecular formula C25H29NO3 B14022986 (1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is a complex organic compound characterized by its unique spirobiindene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid typically involves multiple steps, including the formation of the spirobiindene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirobiindene Core: This step often involves cyclization reactions under specific conditions to form the spirobiindene structure.
Functionalization: Introduction of the bis(1-methylethyl)amino carbonyl group and carboxylic acid moiety through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
化学反应分析
Types of Reactions
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry
In chemistry, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows for the exploration of its binding properties and potential as a bioactive molecule.
Medicine
In medicine, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid may be investigated for its potential therapeutic applications. Research may focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
作用机制
The mechanism of action of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid include other spirobiindene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirobiindene structure and the presence of the bis(1-methylethyl)amino carbonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C25H29NO3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
4-[di(propan-2-yl)carbamoyl]-3,3'-spirobi[1,2-dihydroindene]-4'-carboxylic acid |
InChI |
InChI=1S/C25H29NO3/c1-15(2)26(16(3)4)23(27)19-9-5-7-17-11-13-25(21(17)19)14-12-18-8-6-10-20(22(18)25)24(28)29/h5-10,15-16H,11-14H2,1-4H3,(H,28,29) |
InChI 键 |
GYPGMHXSSYSVCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


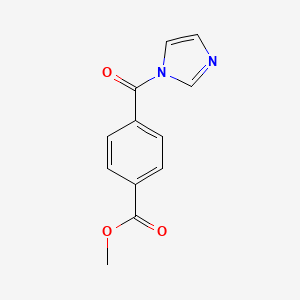
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
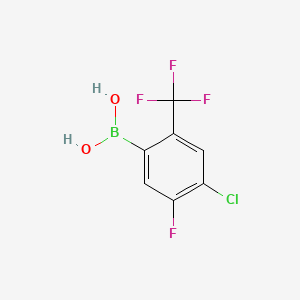
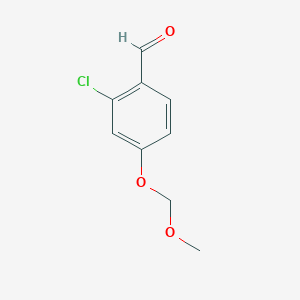

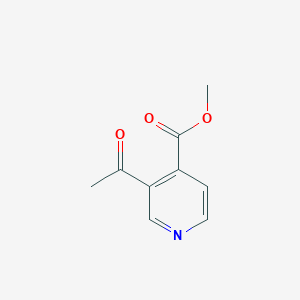


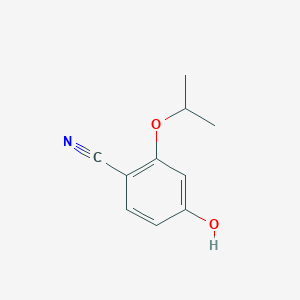


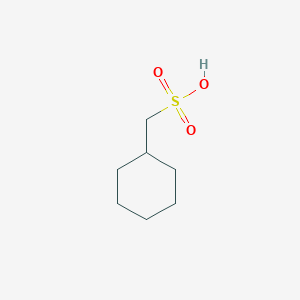
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
